9-(2-Methylpropyl)-6-propylsulfanylpurin-2-amine

Description

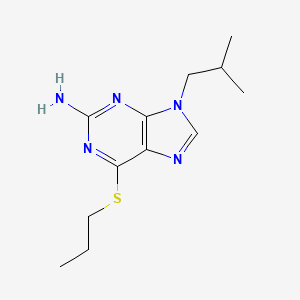

9-(2-Methylpropyl)-6-propylsulfanylpurin-2-amine is a trisubstituted purine derivative characterized by:

- N9 substitution: A 2-methylpropyl (isobutyl) group.

- C6 substitution: A propylsulfanyl (propylthio) group.

- C2 substitution: A primary amine (-NH₂).

The compound’s unique substituents influence its solubility, binding affinity, and metabolic stability, distinguishing it from analogs.

Properties

CAS No. |

56964-85-3 |

|---|---|

Molecular Formula |

C12H19N5S |

Molecular Weight |

265.38 g/mol |

IUPAC Name |

9-(2-methylpropyl)-6-propylsulfanylpurin-2-amine |

InChI |

InChI=1S/C12H19N5S/c1-4-5-18-11-9-10(15-12(13)16-11)17(7-14-9)6-8(2)3/h7-8H,4-6H2,1-3H3,(H2,13,15,16) |

InChI Key |

GQOUTZNZLMKTHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=NC(=NC2=C1N=CN2CC(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-isobutyl-6-(propylthio)-9H-purin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with isobutyl and propylthio groups under controlled conditions. The reaction may involve the use of catalysts such as boron trifluoride etherate (BF3:OEt2) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-isobutyl-6-(propylthio)-9H-purin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can replace the propylthio group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

9-isobutyl-6-(propylthio)-9H-purin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with nucleic acids and proteins.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-isobutyl-6-(propylthio)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to various biological effects, including modulation of cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis at Key Positions

N9 Position

C6 Position

C2 Position

Biological Activity

9-(2-Methylpropyl)-6-propylsulfanylpurin-2-amine (CAS No. 56964-85-3) is a purine derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This compound exhibits a range of biological activities, including interactions with nucleic acids and proteins, which are crucial for its role in pharmacological applications.

The molecular formula of 9-(2-Methylpropyl)-6-propylsulfanylpurin-2-amine is C13H18N4S, with a molecular weight of approximately 262.37 g/mol. The structural features of this compound include a purine core substituted with a propylthio group and a 2-methylpropyl group at specific positions, contributing to its unique biological profile.

| Property | Value |

|---|---|

| CAS Number | 56964-85-3 |

| Molecular Formula | C13H18N4S |

| Molecular Weight | 262.37 g/mol |

| IUPAC Name | 9-(2-Methylpropyl)-6-propylsulfanylpurin-2-amine |

The biological activity of 9-(2-Methylpropyl)-6-propylsulfanylpurin-2-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor or modulator of specific enzymes, leading to altered cellular processes such as proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Enzymes : The compound can inhibit key enzymes involved in purine metabolism, potentially affecting cell growth and survival.

- Receptor Interaction : It may interact with purinergic receptors, influencing neurotransmission and immune responses.

Biological Activities

Research indicates that 9-(2-Methylpropyl)-6-propylsulfanylpurin-2-amine exhibits several notable biological activities:

- Antiviral Activity : Studies have shown that this compound can inhibit viral replication in certain models, suggesting potential use in antiviral therapies.

- Anticancer Properties : Preliminary research indicates that it may induce apoptosis in cancer cells, making it a candidate for cancer treatment.

- Neuroprotective Effects : There is evidence that the compound may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases.

Case Studies

Several studies have investigated the effects of 9-(2-Methylpropyl)-6-propylsulfanylpurin-2-amine:

- Antiviral Efficacy : In vitro studies demonstrated that the compound significantly reduced viral titers in infected cell lines, indicating its potential as an antiviral agent .

- Cancer Cell Apoptosis : A study involving various cancer cell lines showed that treatment with this compound led to increased rates of apoptosis compared to control groups, suggesting its utility in cancer therapeutics .

- Neuroprotection : Research on neuronal cultures indicated that the compound could reduce markers of oxidative stress and cell death following exposure to neurotoxic agents .

Q & A

What are the recommended synthetic routes for 9-(2-Methylpropyl)-6-propylsulfanylpurin-2-amine, and how can reaction conditions be optimized to minimize by-products?

Classification: Basic (Synthesis) | Advanced (Optimization)

Answer:

- Basic Synthesis: The compound can be synthesized via nucleophilic substitution at the purine C6 and C9 positions. For example, reacting 2-amino-6-chloropurine with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the 2-methylpropyl group at N9. Subsequent thiolation at C6 using propylthiol in the presence of a palladium catalyst achieves the propylsulfanyl moiety .

- Advanced Optimization: To reduce by-products (e.g., N7 alkylation), optimize solvent polarity (e.g., DMF vs. acetonitrile), temperature (40–60°C), and stoichiometry. Use high-resolution mass spectrometry (HRMS) to track intermediates and adjust reaction times dynamically .

How should researchers characterize the structural integrity of 9-(2-Methylpropyl)-6-propylsulfanylpurin-2-amine?

Classification: Basic (Characterization)

Answer:

Employ a multi-technique approach:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., propylsulfanyl protons at δ 1.5–2.0 ppm; 2-methylpropyl methyl groups at δ 0.9–1.1 ppm) .

- X-ray Crystallography: Resolve crystal packing and confirm regioselectivity of substitutions. Compare with analogous purine derivatives (e.g., 9-heptyl-9H-purin-6-amine) to validate bond angles .

- Mass Spectrometry: HRMS (ESI+) should show [M+H]⁺ at m/z calculated for C₁₂H₂₀N₆S (e.g., 296.15 g/mol) .

What strategies address poor aqueous solubility of 9-(2-Methylpropyl)-6-propylsulfanylpurin-2-amine in biological assays?

Classification: Basic (Formulation)

Answer:

- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility.

- Modify pH (e.g., 6.5–7.4 phosphate buffer) to exploit amine protonation.

- Refer to solubility databases for structurally similar purines (e.g., 9-β-D-ribofuranosyl-6-thiopurine derivatives) to predict solubility trends .

How does the 2-methylpropyl and propylsulfanyl substitution influence the compound’s stability under physiological conditions?

Classification: Advanced (Stability Analysis)

Answer:

- The 2-methylpropyl group increases steric hindrance, reducing enzymatic degradation at N9.

- The propylsulfanyl moiety is susceptible to oxidation; monitor stability via HPLC-UV under simulated physiological conditions (37°C, pH 7.4). Use antioxidants (e.g., ascorbic acid) in storage buffers .

What methodologies are suitable for establishing structure-activity relationships (SAR) for this compound?

Classification: Advanced (SAR Studies)

Answer:

- Synthesize analogs with varying alkyl/arylthio groups (e.g., butylsulfanyl vs. benzylsulfanyl).

- Test in vitro binding affinity (e.g., adenosine receptor assays) and correlate substituent hydrophobicity (logP) with activity. Use molecular docking to map interactions with target proteins .

How can researchers resolve contradictions in reported biological activity data for this compound?

Classification: Advanced (Data Analysis)

Answer:

- Conduct meta-analysis of existing data, focusing on assay conditions (e.g., cell lines, concentrations).

- Validate conflicting results via orthogonal assays (e.g., SPR vs. fluorescence polarization). Apply statistical tools (e.g., Bland-Altman plots) to quantify variability .

What safety protocols are recommended for handling 9-(2-Methylpropyl)-6-propylsulfanylpurin-2-amine?

Classification: Basic (Safety)

Answer:

- Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation; refer to SDS guidelines for similar amines (e.g., methyl(2-methylpropyl)amine) for spill management .

- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .

How can advanced chromatographic methods improve purity assessment of this compound?

Classification: Advanced (Analytical Chemistry)

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.